5-Bromo-1-methylene-2,3-dihydro-1H-indene molecular structure
5-Bromo-1-methylene-2,3-dihydro-1H-indene molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a halogenated indene derivative of significant interest to the fields of organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Wittig reaction. By detailing the mechanistic rationale behind experimental choices and outlining robust characterization methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The potential applications of this compound as a versatile synthetic intermediate for developing novel therapeutics, particularly in oncology and neurology, are also explored, grounded in the established bioactivity of the indene scaffold.
Introduction: The Indene Scaffold in Modern Drug Discovery
The indene ring system is a prominent structural motif found in numerous bioactive pharmaceutical agents and natural products.[1] Its rigid, bicyclic framework serves as a valuable scaffold for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Indene derivatives have shown promise as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor properties.[2]
The strategic introduction of a bromine atom, as seen in 5-Bromo-1-methylene-2,3-dihydro-1H-indene, is a well-established strategy in drug design.[3] Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, improving binding affinity through halogen bonding, and altering metabolic pathways. Precursors like bromo-indanones are recognized for their utility in developing compounds targeting neurological disorders and cancer, highlighting the therapeutic potential of their derivatives.[4] 5-Bromo-1-methylene-2,3-dihydro-1H-indene, with its exocyclic double bond, offers a reactive handle for further chemical modifications, positioning it as a key building block for creating libraries of novel drug candidates.
Molecular Structure and Physicochemical Properties
Structural Elucidation
5-Bromo-1-methylene-2,3-dihydro-1H-indene is characterized by a dihydro-1H-indene core, which consists of a benzene ring fused to a five-membered cyclopentene ring. A bromine atom is substituted at the 5-position of the aromatic ring, and an exocyclic methylene (=CH₂) group is attached at the 1-position of the five-membered ring.
Caption: Workflow for the synthesis via the Wittig reaction.
Experimental Protocol: Wittig Olefination
This protocol describes a representative, self-validating procedure for the synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene.
Materials:
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Methyltriphenylphosphonium bromide
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
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5-Bromo-2,3-dihydro-1H-inden-1-one
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl acetate solvent system
Protocol:
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Ylide Generation:
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).
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Add anhydrous THF via syringe and stir to form a suspension.
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Cool the flask to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The causality for this slow, cooled addition is to control the exothermic deprotonation and prevent side reactions. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Olefination Reaction:
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Dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
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Transfer the ketone solution via cannula into the flask containing the ylide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Work-up and Purification:
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Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
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The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel (a typical eluent system would be a gradient of hexanes and ethyl acetate). The separation of the non-polar product from the more polar phosphine oxide byproduct serves as a validation of the reaction's success.
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Combine the product-containing fractions and remove the solvent in vacuo to yield 5-Bromo-1-methylene-2,3-dihydro-1H-indene as a purified solid or oil.
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Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, which are essential for structural verification.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.4-7.1 | m | 3H, Ar-H |
| Vinylic | ~5.4 | s | 1H, =CH₂ |
| Vinylic | ~5.0 | s | 1H, =CH₂ |
| Aliphatic | ~3.0 | t | 2H, C3-H₂ |
| Aliphatic | ~2.6 | t | 2H, C2-H₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~145-120 | 6C, Ar-C & Ar-C-Br |
| Vinylic | ~148 | C1 |
| Vinylic | ~105 | =CH₂ |
| Aliphatic | ~35 | C3 |
| Aliphatic | ~30 | C2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the strong C=O stretch from the starting material (~1700 cm⁻¹) is a primary indicator of a successful reaction.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| Alkene C=C stretch | ~1650 |
| Aromatic C=C stretch | ~1600, ~1475 |
| C-Br stretch | 700-500 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic pattern of bromine. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).
Applications in Drug Discovery and Development
5-Bromo-1-methylene-2,3-dihydro-1H-indene is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures. [5]
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Scaffold for Bioactive Molecules: The indene core is a privileged structure in medicinal chemistry. This compound provides a ready-made scaffold that can be elaborated upon.
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Oncology and Neurology Research: Given that its precursor, 4-Bromo-1-indanone, is used to develop compounds for neurological disorders and oncology, this methylene derivative is a prime candidate for similar applications. [4]The exocyclic double bond can be functionalized through various reactions (e.g., epoxidation, dihydroxylation, Michael addition) to generate diverse libraries of test compounds.
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Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives have been identified as a novel class of tubulin polymerization inhibitors. [2]This compound could serve as a starting point for synthesizing analogs with potent anticancer and anti-angiogenic activity.
Safety and Handling
Based on aggregated GHS data for this compound, appropriate safety precautions are mandatory. [6]
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Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [6]* Precautions:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust, fumes, or vapors.
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Prevent contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
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